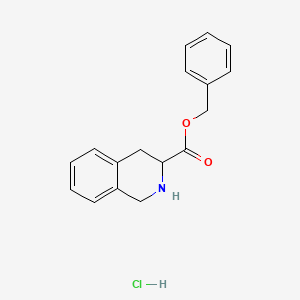
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the functionalization of 1,2,3,4-tetrahydroisoquinoline. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs). MCRs are powerful strategies in organic synthesis that improve atom economy, selectivity, and yield of the product . These methods are environmentally friendly and are widely used in the pharmaceutical industry for the large-scale production of complex molecules.
化学反応の分析
Types of Reactions
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions, particularly at the C(1) position, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can produce a variety of C(1)-substituted isoquinoline derivatives .
科学的研究の応用
(s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to function as an antineuroinflammatory agent, potentially by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with various receptors and enzymes involved in inflammation and neuroprotection .
類似化合物との比較
Similar Compounds
Similar compounds to (s)-benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific functionalization at the C(1) position, which imparts unique biological activities and potential therapeutic applications . The presence of the benzyl group and the carboxylate moiety further enhances its chemical reactivity and biological properties .
特性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H |
InChIキー |
HYKDEPCVBMNYCM-UHFFFAOYSA-N |
正規SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














